Cas no 1806977-09-2 (Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate)

Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate
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- Inchi: 1S/C11H11BrClF2NO2/c1-2-18-10(17)4-8-6(5-13)7(12)3-9(16-8)11(14)15/h3,11H,2,4-5H2,1H3
- InChI Key: BJOXUGVBVDIFIY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)F)N=C(CC(=O)OCC)C=1CCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 284
- XLogP3: 2.8
- Topological Polar Surface Area: 39.2
Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029056165-1g |
Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate |
1806977-09-2 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029056165-500mg |
Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate |
1806977-09-2 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
Alichem | A029056165-250mg |
Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate |
1806977-09-2 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
Additional information on Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate
Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate (CAS No. 1806977-09-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate (CAS No. 1806977-09-2) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its unique structural features, characterized by the presence of bromo, chloromethyl, and difluoromethyl substituents on a pyridine core, make it an invaluable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention in recent years due to its role in the development of novel therapeutic agents targeting a wide range of diseases.
The pyridine scaffold is a fundamental building block in medicinal chemistry, known for its ability to enhance the bioavailability and binding affinity of drug candidates. The specific modifications present in Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate contribute to its reactivity and functionality, enabling chemists to tailor its properties for diverse applications. The bromo and chloromethyl groups, in particular, provide reactive sites for further functionalization, while the difluoromethyl group is known to improve metabolic stability and binding interactions with biological targets.
In recent years, there has been a surge in research focused on developing inhibitors of protein-protein interactions (PPIs), which play a crucial role in various pathological processes. The structural motifs present in Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate make it an excellent starting point for designing PPI modulators. For instance, studies have demonstrated that pyridine derivatives can effectively disrupt PPIs by binding to specific pockets on the target proteins. The introduction of halogenated substituents enhances the compound's ability to interact with hydrophobic regions of proteins, thereby improving its efficacy.
Another area where this compound has shown promise is in the development of antiviral agents. The growing threat of viral infections has necessitated the discovery of new drugs with broad-spectrum activity. Pyridine-based compounds have been extensively studied for their antiviral properties, particularly against RNA viruses such as influenza and coronaviruses. The presence of electron-withdrawing groups like bromo and chloromethyl in Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate enhances its ability to interfere with viral replication processes. Recent computational studies have identified this compound as a potential lead for further development into novel antiviral therapies.
The synthesis of complex pharmaceutical molecules often requires multi-step reactions, and intermediates like Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate play a pivotal role in these processes. Its versatility allows for the introduction of additional functional groups through various chemical transformations, such as nucleophilic substitution, condensation reactions, and metal-catalyzed coupling reactions. These reactions are essential for constructing intricate molecular frameworks that mimic natural products or designed scaffolds with high affinity for biological targets.
In addition to its pharmaceutical applications, this compound has also found utility in materials science and agrochemical research. The unique electronic properties conferred by the halogenated substituents make it a valuable precursor for synthesizing advanced materials with tailored optical and electronic characteristics. Furthermore, its structural motifs are similar to those found in certain agrochemicals, suggesting potential applications in crop protection agents.
The demand for high-quality intermediates like Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate continues to grow as the pharmaceutical industry advances towards more sophisticated drug discovery methodologies. Manufacturers are focusing on optimizing synthetic routes to improve yield, purity, and cost-efficiency while adhering to stringent regulatory standards. Innovations in process chemistry are enabling the production of these intermediates on larger scales, ensuring their availability for industrial applications.
The future prospects of this compound are promising, with ongoing research exploring new synthetic strategies and applications. Advances in computational chemistry are expected to accelerate the discovery of novel derivatives with enhanced properties. Additionally, collaborations between academia and industry are fostering innovation by combining expertise in organic synthesis, medicinal chemistry, and drug development.
In conclusion, Ethyl 4-bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate (CAS No. 1806977-09-2) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its unique structural features make it an indispensable tool for synthetic chemists working on cutting-edge drug discovery projects. As our understanding of biological systems continues to evolve, the demand for specialized intermediates like this one will undoubtedly rise, driving further innovation and progress in the chemical sciences.
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